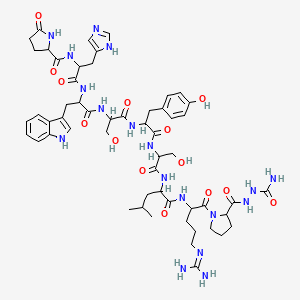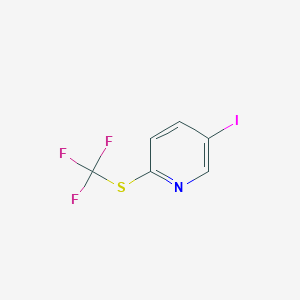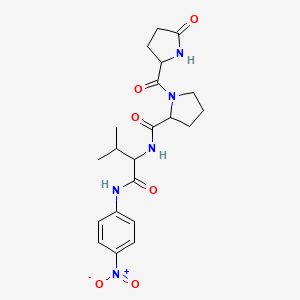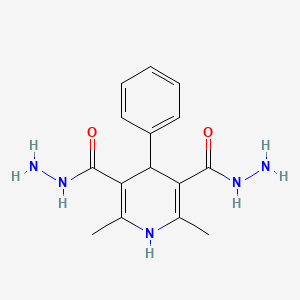
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethyl, phenyl, and carbohydrazide groups. The compound has garnered interest due to its potential therapeutic properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound, and ammonium acetate in the presence of a catalyst such as cobalt chloride (CoCl2) or montmorillonite . The reaction is usually carried out in a solvent like water, making it an environmentally friendly process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry principles, such as solvent-free synthesis and the use of recyclable catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydropyridine derivatives.
Substitution: The phenyl and carbohydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different pharmacological properties .
Applications De Recherche Scientifique
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions, thereby reducing muscle contraction and lowering blood pressure. This mechanism is similar to that of other calcium channel blockers, which are used to treat hypertension and angina .
Comparaison Avec Des Composés Similaires
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Comparison: 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide is unique due to its specific substitution pattern, which can influence its pharmacological properties. Unlike some of its counterparts, this compound may offer a different profile of activity and side effects, making it a valuable addition to the class of 1,4-dihydropyridine derivatives .
Propriétés
Formule moléculaire |
C15H19N5O2 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide |
InChI |
InChI=1S/C15H19N5O2/c1-8-11(14(21)19-16)13(10-6-4-3-5-7-10)12(9(2)18-8)15(22)20-17/h3-7,13,18H,16-17H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
FCSKJKYQYBWSHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)NN)C2=CC=CC=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


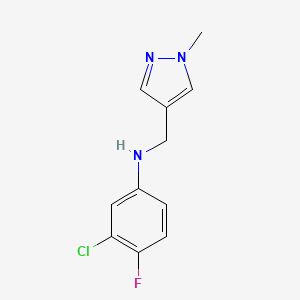

![Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)


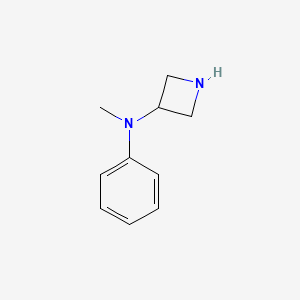
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)

